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molecular formula C5H4N2OS B8542311 1H-thieno[3,4-d]imidazol-2(3H)-one

1H-thieno[3,4-d]imidazol-2(3H)-one

Cat. No. B8542311
M. Wt: 140.17 g/mol
InChI Key: LIKMRBJSBUADIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08519150B2

Procedure details

To the 3,4-diaminothiophene obtained in Production Example 1 were added 1.1 equivalents of urea and amyl alcohol in an amount equivalent to 10 ml/mmol, and under argon gas atmosphere, a reaction was advanced by refluxing at 130° C. for 5 hours, then amyl alcohol was distilled off and the residue was purified by silica gel column chromatography using an ethyl acetate/hexane solvent, so that 1H-thieno[3,4-d]imidazol-2(3H)-one was obtained. The yield based on 3,4-diaminothiophene was 55%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([NH2:7])=[CH:5][S:4][CH:3]=1.N[C:9](N)=[O:10].C(O)CCCC>>[NH:1]1[C:2]2=[CH:3][S:4][CH:5]=[C:6]2[NH:7][C:9]1=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CSC=C1N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
amyl alcohol was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1C(NC=2C1=CSC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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